2-(4-Prop-2-enylpiperazin-1-yl)ethanamine
Description
2-(4-Prop-2-enylpiperazin-1-yl)ethanamine is a piperazine derivative featuring a propenyl (allyl) group at the 4-position of the piperazine ring and an ethanamine side chain. Piperazine derivatives are widely studied for their roles as cholinesterase inhibitors, neurotransmitter modulators, and intermediates in drug synthesis .
Properties
CAS No. |
24261-80-1 |
|---|---|
Molecular Formula |
C9H19N3 |
Molecular Weight |
169.27 g/mol |
IUPAC Name |
2-(4-prop-2-enylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C9H19N3/c1-2-4-11-6-8-12(5-3-10)9-7-11/h2H,1,3-10H2 |
InChI Key |
RKJJOADQJXVFJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN(CC1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine typically involves the reaction of piperazine with allyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Prop-2-enylpiperazin-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Prop-2-enylpiperazin-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine and analogous piperazine derivatives:
Structural and Electronic Differences
- Allyl vs. For example, the allyl group may participate in covalent binding to enzyme active sites, as seen in some irreversible inhibitors .
- Aromatic Substituents : Compounds with aryl groups (e.g., 2-methoxyphenyl in ) exhibit enhanced π-π stacking, which can improve binding to aromatic residues in enzymes or receptors. However, this also increases molecular weight and may reduce solubility.
Pharmacokinetic and Pharmacodynamic Profiles
- Lipophilicity : Benzyl and aryl-substituted derivatives () have higher logP values, favoring blood-brain barrier penetration but risking off-target effects. The allyl-substituted compound balances lipophilicity for CNS activity without excessive accumulation.
- Metabolic Stability : N-methylation () reduces susceptibility to oxidative metabolism, extending half-life compared to primary amines like the target compound.
- Enzyme Inhibition : The allyl group’s reactivity may enhance acetylcholinesterase inhibition compared to saturated analogs, as seen in rivastigmine derivatives .
Biological Activity
2-(4-Prop-2-enylpiperazin-1-yl)ethanamine, also known as AP-238, is a compound that has garnered attention for its potential biological activities and pharmacological properties. This article reviews the current understanding of its biological activity, including toxicity profiles, pharmacodynamics, and therapeutic implications, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine is , with a molecular weight of 169.26 g/mol. The compound features a piperazine core substituted with a prop-2-enyl group, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine has been assessed through various studies focusing on its pharmacological effects and toxicity. Key findings include:
Pharmacological Effects
- Neuroactive Properties : Research indicates that compounds with piperazine structures often exhibit neuroactive properties. This compound may interact with neurotransmitter systems, potentially influencing mood and cognition.
- Antimicrobial Activity : Some studies have suggested that derivatives of piperazine can display antimicrobial properties, although specific data on 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine remains limited.
- Immunomodulatory Effects : The compound has been investigated for its potential to modulate immune responses, particularly in the context of immunotherapy.
Toxicity Profile
The toxicity of 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine has been evaluated using in silico methods, which predict various toxicity endpoints:
| Species | Route of Administration | t-LD50 (mg/kg) | Method | Toxicity Level |
|---|---|---|---|---|
| Rat | Intraperitoneal | 150.00 | Percepta | Moderate |
| Rat | Oral | 850.00 | Percepta | Borderline |
| Mouse | Intraperitoneal | 300.00 | Percepta | High |
| Mouse | Oral | 620.00 | Percepta | Moderate |
The data indicates varying levels of toxicity depending on the route of administration, with intraperitoneal routes showing higher acute toxicity compared to oral routes .
Case Studies
Several case studies have highlighted the adverse effects associated with the use of compounds similar to 2-(4-Prop-2-enylpiperazin-1-yl)ethanamine:
- Health Incidents Among Users : Reports indicate serious health incidents among young users of new psychoactive substances (NPS), including seizures and cardiotoxicity attributed to compounds structurally related to this piperazine derivative.
- Clinical Evaluations : Clinical evaluations have shown mixed results regarding the safety profile of such compounds, emphasizing the need for further research to establish definitive safety parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
